L-Serine-13C3 -

L-Serine-13C3

Catalog Number: EVT-8214046
CAS Number:
Molecular Formula: C3H7NO3
Molecular Weight: 108.071 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

L-Serine-13C3 is synthesized from natural sources of L-serine or produced through chemical synthesis methods that incorporate carbon-13 isotopes. It is commercially available through various suppliers, including Cambridge Isotope Laboratories and LGC Standards, which provide high-purity standards for analytical testing in research settings .

Classification

L-Serine-13C3 falls under the category of stable isotope-labeled compounds. Its chemical classification includes:

  • Amino Acids: It is classified as an amino acid due to its structure containing an amino group (-NH2), a carboxyl group (-COOH), and a side chain.
  • Stable Isotope Labelled Compounds: The presence of carbon-13 makes it a valuable tool in metabolic studies.
Synthesis Analysis

Methods

The synthesis of L-Serine-13C3 can be achieved through several methods:

  1. Chemical Synthesis: Traditional organic synthesis techniques can incorporate carbon-13 into the L-serine structure, often involving specific precursors that contain carbon-13.
  2. Biological Synthesis: Utilizing microbial fermentation or cell cultures that are fed with carbon-13 enriched substrates can yield L-serine with the desired isotopic labeling.

Technical Details

The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the isotopic composition and purity of the final product .

Molecular Structure Analysis

Data

The compound's characteristics include:

  • CAS Number: 201595-68-8
  • HPLC Purity: >95% .
Chemical Reactions Analysis

Reactions

L-Serine participates in several biochemical reactions, particularly in the context of amino acid metabolism and neurotransmitter synthesis. Notably:

  1. Transamination Reactions: L-serine can undergo transamination to form other amino acids.
  2. Dephosphorylation: It can also be converted into glycine through enzymatic dephosphorylation.

Technical Details

In metabolic studies, L-serine labeled with carbon-13 is used to trace its incorporation into various metabolic pathways, including nucleotide synthesis and methylation reactions, which are critical for cellular function .

Mechanism of Action

Process

L-serine serves as a precursor for several important biomolecules:

  1. Protein Synthesis: It is incorporated into proteins during translation.
  2. Neurotransmitter Synthesis: It is involved in synthesizing neurotransmitters such as D-serine, which acts as a coagonist at NMDA receptors.

Data

Studies have shown that the availability of L-serine influences cellular metabolism significantly, particularly in cancer cells where it supports one-carbon metabolism essential for nucleotide synthesis .

Physical and Chemical Properties Analysis

Physical Properties

L-serine is a white crystalline powder at room temperature, soluble in water and slightly soluble in alcohol. Its melting point is approximately 105 °C.

Chemical Properties

L-serine exhibits:

  • pH Stability: Stable within a physiological pH range.
  • Reactivity: Participates in various biochemical reactions due to its functional groups.

Relevant data include:

  • Molecular Weight: 108.07 g/mol
  • Density: Approximately 1.4 g/cm³ .
Applications

L-Serine-13C3 has significant applications in scientific research, particularly in:

  1. Metabolomics: Used to study metabolic pathways and dynamics within cells.
  2. Clinical Research: Assists in understanding diseases related to serine metabolism, including cancer.
  3. Biochemical Studies: Employed in nuclear magnetic resonance spectroscopy to analyze protein structures and interactions.
Isotopic Labeling Methodologies in Serine Metabolism Research

Biosynthetic Pathways for 13C3-Labeled Serine Production

The synthesis of L-Serine-13C3 employs specialized isotopic enrichment techniques to generate molecules where all three carbon atoms are replaced with stable 13C isotopes. This labeling is achieved through two primary strategies: chemical synthesis and enzymatic biosynthesis. Chemical synthesis typically adapts classic organic routes such as the Strecker synthesis or reductive amination of 13C-labeled glycine derivatives. For example, reductive amination of 13C-labeled hydroxypyruvate (derived from 13C6-glucose) using glutamate as an amino donor yields L-Serine-13C3 with high stereoselectivity [6]. Enzymatic biosynthesis leverages microbial or cell-free systems expressing serine biosynthesis enzymes (e.g., phosphoglycerate dehydrogenase, phosphoserine aminotransferase). Here, 13C3-glycerate—produced from uniformly labeled glucose via glycolysis—is sequentially converted to L-Serine-13C3 through the phosphorylated pathway [9] [10].

Modern routes utilize chemoenzymatic approaches to achieve >98% isotopic purity, as confirmed by nuclear magnetic resonance and mass spectrometry. Key challenges include minimizing isotopic dilution and avoiding racemization during synthesis. Commercial L-Serine-13C3 typically exhibits 98–99% 13C enrichment per carbon position and ≥95% chemical purity, with molecular weights of ~108.07 g/mol (for 13C3) or 109.06 g/mol (for 13C3,15N variants) [1] [2] [7].

Table 1: Technical Specifications of Biosynthesized L-Serine-13C3

PropertySpecificationSource
Isotopic Enrichment98–99% 13C per carbonCortecNet [1]
Chemical Purity≥95%MedChemExpress [7]
Molecular Weight108.07 g/mol (13C3)Isotope.com [2]
CAS Number201595-68-8 (L-Serine-13C3)MedChemExpress [7]
Synthesis MethodChemoenzymatic/Reductive AminationPMC [6]

Stable Isotope Tracing in De Novo Serine Synthesis Pathway (SSP) Studies

L-Serine-13C3 serves as a critical tracer for quantifying flux through the de novo serine synthesis pathway (SSP), which originates from glycolytic 3-phosphoglycerate. In tracer experiments, cells or tissues are incubated with L-Serine-13C3, and its incorporation into downstream metabolites is tracked via liquid chromatography-mass spectrometry (LC-MS). This reveals carbon transitions through phosphoserine, serine, and glycine pools. For instance, in human lung cancer tissues, L-Serine-13C3 tracing demonstrated preferential incorporation of serine-derived carbon into purine nucleotides over glycine, indicating compartmentalized one-carbon metabolism [3].

In neutrophil studies, L-Serine-13C3 combined with 13C-glucose tracing quantified SSP activation during immune stimulation. Differentiated HL-60 cells exhibited reduced glycolytic flux but maintained tricarboxylic acid cycle activity, with serine contributing to central carbon metabolism via glutamate transamination [5]. Ex vivo human liver slices cultured with L-Serine-13C3 showed compartmentalized labeling: cytosolic serine rapidly equilibrated with medium, while a mitochondrial pool remained unlabeled, suggesting functional metabolic zonation [9].

Table 2: Key Tracer Studies Using L-Serine-13C3

Biological SystemTracing FindingMethod
Non-small cell lung cancerD3-Ser incorporation into purines exceeded glycine utilizationMultiplexed mSIRM [3]
HL-60 neutrophilsSerine-derived α-ketoglutarate fueled TCA cycle during LPS activation13C-MFA [5]
Human liver slicesCompartmentalized serine pools with differential exchange kineticsGlobal 13C tracing [9]
Renal cell carcinomaSunitinib induced ATF4-mediated SSP upregulation to support nucleotide synthesisLC-MS metabolomics [8]

Applications in Quantifying Metabolic Flux Through One-Carbon Metabolism

L-Serine-13C3 enables precise quantification of one-carbon (1C) metabolic fluxes, which supply methyl groups for nucleotide synthesis, redox balance, and methylation reactions. Upon entry into 1C metabolism, serine’s β-carbon is transferred to tetrahydrofolate (THF) to form methylene-THF, which fuels thymidylate and purine biosynthesis. Isotopic tracing with L-Serine-13C3 reveals kinetic flux profiles: In PHGDH-amplified cancer cells, inhibition of de novo serine synthesis reduced flux from glucose to ribose-5-phosphate in the pentose phosphate pathway (by 38–62%) and impaired tricarboxylic acid cycle flux (by 25–40%), as quantified by 13C metabolic flux analysis (13C-MFA) [10]. These defects exceeded direct reductions in serine-derived nucleotide precursors, indicating that PHGDH maintains nucleotide synthesis by coordinating central carbon metabolism.

Kinetic modeling of 13C-isotopomer distributions further demonstrated that PHGDH ablation disrupts mass balance in glycolysis-derived metabolites. For example, reduced 3-phosphoglycerate flux to serine increased its diversion to glycerol metabolism, depleting oxaloacetate and aspartate pools required for pyrimidine synthesis [10]. In renal cell carcinoma, sunitinib therapy induced GCN2-ATF4 stress signaling, which upregulated SSP enzymes (PHGDH, PSAT1) to sustain serine biosynthesis. L-Serine-13C3 tracing confirmed that this adaptation increased flux from serine to glycine and formate, directly supporting purine nucleotide pools in resistant tumors [8].

Table 3: Metabolic Flux Changes Quantified Using L-Serine-13C3

PerturbationPathway AffectedFlux ChangeBiological Impact
PHGDH inhibition (NCT-503)Pentose phosphate pathway↓ 38–62%Impaired purine ribose synthesis
PHGDH inhibition (NCT-503)Serine → glycine flux↓ 15–20%Reduced one-carbon unit donation to folate
Sunitinib treatmentSerine → formate flux↑ 2.5-foldEnhanced purine synthesis in resistance
MYC suppression (lung)Glucose → purine flux↓ 40–60%Attenuated nucleotide biosynthesis [3]

Properties

Product Name

L-Serine-13C3

IUPAC Name

(2S)-2-amino-3-hydroxy(1,2,3-13C3)propanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

108.071 g/mol

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1+1,2+1,3+1

InChI Key

MTCFGRXMJLQNBG-GCCOVPGMSA-N

SMILES

C(C(C(=O)O)N)O

Canonical SMILES

C(C(C(=O)O)N)O

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)N)O

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